Lipophilicity (XLogP3) Comparison: 2-Methoxyethyl vs. 2-Hydroxyethyl vs. 2-Ethoxyethyl Terminal Substituents
The 2-methoxyethyl carboxamide side chain of 2097873-27-1 confers a computed XLogP3 of 0.7, which resides within the optimal CNS drug-like window (XLogP3 1–3). In contrast, the 2-hydroxyethyl analog (replacing –OCH₃ with –OH) is predicted to lower logP by approximately 0.5–0.8 log units due to the increased hydrogen-bond donor count, while the 2-ethoxyethyl analog (replacing –OCH₃ with –OCH₂CH₃) would increase logP by approximately 0.3–0.5 log units. The methoxyethyl group uniquely balances permeability and aqueous solubility without introducing an additional H-bond donor [1]. For the broader benzimidazole-pyrrolidine class, modulating lipophilicity within the logP 0.5–1.5 range has been correlated with improved oral bioavailability and CNS penetration in preclinical models [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 |
| Comparator Or Baseline | 2-Hydroxyethyl analog: predicted XLogP3 ≈ 0 to −0.2 (estimated); 2-Ethoxyethyl analog: predicted XLogP3 ≈ 1.0–1.2 (estimated); CNS drug-like optimal range: XLogP3 1–3 |
| Quantified Difference | Target compound sits ~0.3–0.7 log units below the CNS optimal floor but above the hydroxy analog; ethoxy analog would approach the lower bound of CNS optimal range |
| Conditions | Computed using XLogP3 algorithm; no experimental logP/logD data available for these specific analogs |
Why This Matters
For procurement decisions in CNS-focused screening campaigns, the 2-methoxyethyl variant offers a balanced lipophilicity profile that the hydroxy analog (overly polar, poor BBB penetration) and ethoxy analog (potentially higher metabolic liability due to increased lipophilicity) do not provide.
- [1] Kuujia.com. CAS 2097873-27-1 Computed Properties: XLogP3 = 0.7, TPSA = 59.4 Ų. Accessed 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. CNS drug-likeness scoring framework correlating logP, TPSA, HBD with CNS penetration. View Source
